

Application Notes: Detection of Caspase Activity Using Ac-VAD-AFC by Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-VAD-AFC

Cat. No.: B12362936

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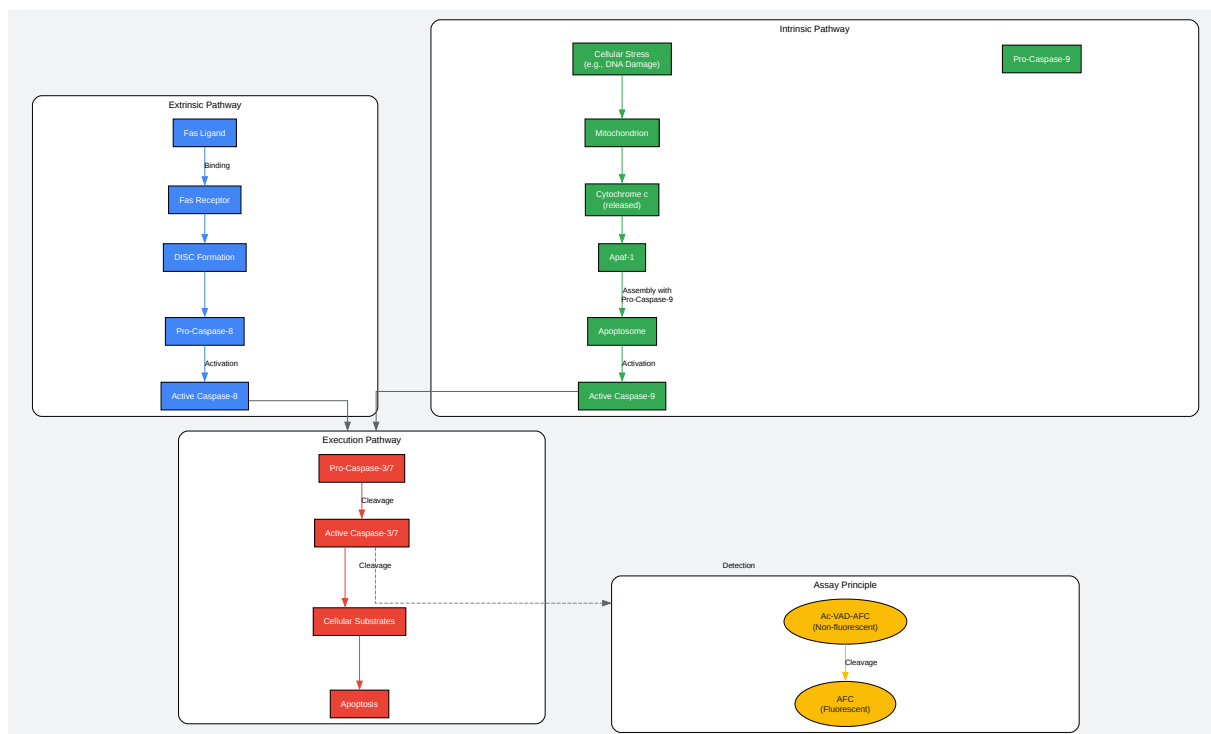
Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. [1][2] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. [1] Caspases are synthesized as inactive zymogens and, upon apoptotic signaling, are cleaved to become active enzymes that orchestrate the dismantling of the cell. [2] These enzymes are categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). [2]

The **Ac-VAD-AFC** assay provides a sensitive method for detecting pan-caspase activity in whole cells using flow cytometry. The reagent consists of the peptide sequence Val-Ala-Asp (VAD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VAD sequence is a broad-specificity recognition motif for multiple caspases. [2] The cell-permeant **Ac-VAD-AFC** molecule is non-fluorescent until it is cleaved by active caspases within an apoptotic cell, releasing the highly fluorescent AFC molecule. The intensity of AFC fluorescence is directly proportional to the total caspase activity in the cell, allowing for the quantification of apoptotic cells within a population.

Apoptosis and Caspase Activation Pathway

The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, culminating in the activation of executioner caspases. These active caspases then cleave the **Ac-VAD-AFC** substrate, leading to a measurable fluorescent signal.



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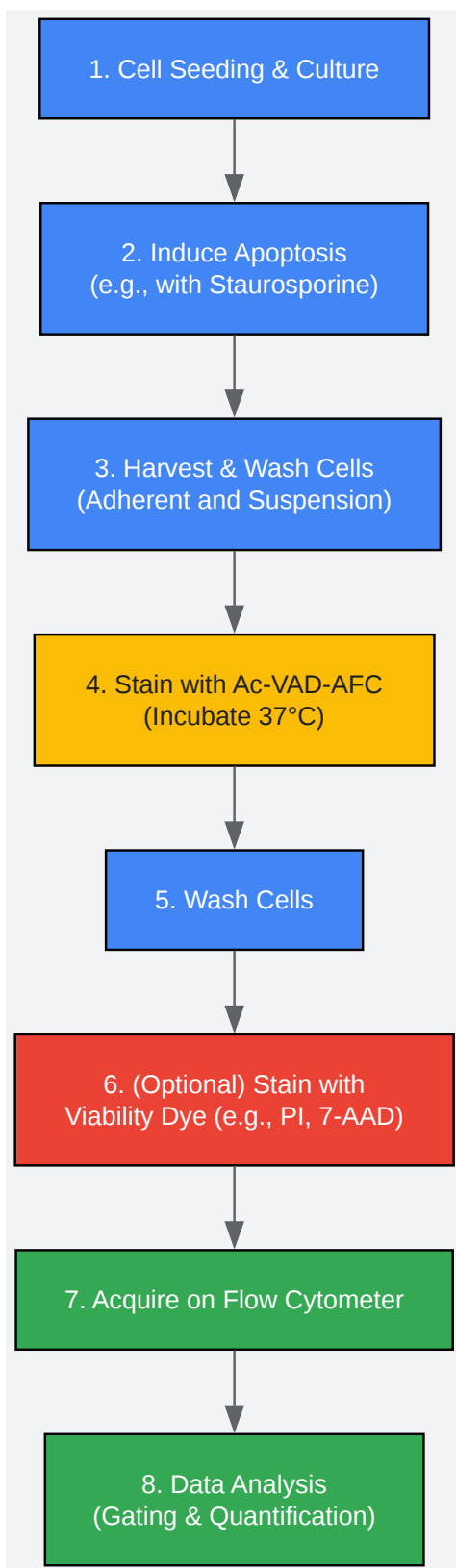
Caption: Intrinsic and extrinsic apoptosis pathways converging on executioner caspases.

Experimental Protocol

This protocol provides a step-by-step guide for inducing apoptosis, staining cells with **Ac-VAD-AFC**, and analyzing caspase activity via flow cytometry.

Experimental Workflow

The overall workflow consists of cell preparation, apoptosis induction, staining with the fluorogenic substrate, and subsequent analysis.



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References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Detection of Caspase Activity Using Ac-VAD-AFC by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362936#step-by-step-guide-for-ac-vad-afc-flow-cytometry]

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